Hydrogen Bond Donor and Acceptor Count: 2 HBD / 4 HBA Versus 1 HBD / 3 HBA in 5-Alkyl Congeners
The target compound possesses two hydrogen bond donors (2-NH2 and side-chain NH2) and four hydrogen bond acceptors (two pyrimidine ring nitrogens plus two amine lone pairs), whereas the closest 5-alkyl comparators—5-ethylpyrimidin-2-amine and 5-methylpyrimidin-2-amine—each carry only 1 HBD and 3 HBA [1]. This quantitative difference means the target compound can engage in one additional directional hydrogen bond with biological targets, a feature explicitly exploited in kinase hinge-binding where the 2-aminopyrimidine core typically forms a bidentate donor–acceptor pair with backbone residues [2].
| Evidence Dimension | Hydrogen bond donor (HBD) and acceptor (HBA) counts |
|---|---|
| Target Compound Data | HBD = 2; HBA = 4 (free base, PubChem computed) |
| Comparator Or Baseline | 5-Ethylpyrimidin-2-amine: HBD = 1, HBA = 3; 5-Methylpyrimidin-2-amine: HBD = 1, HBA = 3 (PubChem computed) |
| Quantified Difference | Delta HBD = +1 (100% increase); Delta HBA = +1 (33% increase) |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.24 engine) |
Why This Matters
For fragment-based screening or scaffold elaboration, the additional HBD expands the accessible chemical space for target engagement and provides a synthetic anchor for amine-directed library synthesis.
- [1] PubChem. 5-(1-Aminoethyl)pyrimidin-2-amine (CID 45789757): HBD=2, HBA=4, XLogP=-0.9. 5-Ethylpyrimidin-2-amine (CID 23131355): HBD=1, HBA=3, XLogP=0.7. 5-Methylpyrimidin-2-amine (CID 12999933): HBD=1, HBA=3, XLogP=0.2. Accessed 2026-05-12. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Wang Y, et al. 2-Aminopyrimidine: a privileged scaffold in kinase drug discovery. Bioorg. Med. Chem. 2023. https://www.sciencedirect.com/science/article/pii/S0968089623001234 View Source
